molecular formula C15H19BrN2O3 B2722518 Methyl 4-((2-bromobenzamido)methyl)piperidine-1-carboxylate CAS No. 1234908-98-5

Methyl 4-((2-bromobenzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2722518
CAS No.: 1234908-98-5
M. Wt: 355.232
InChI Key: AWVATUBSVXHJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-bromobenzamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a methyl carboxylate group at the 1-position and a 2-bromobenzamido-methyl moiety at the 4-position. Its molecular formula is C₁₅H₁₉BrN₂O₃, with a molecular weight of 367.23 g/mol. Piperidine derivatives are widely studied for their pharmacological relevance, including applications in enzyme inhibition and receptor modulation.

Properties

IUPAC Name

methyl 4-[[(2-bromobenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3/c1-21-15(20)18-8-6-11(7-9-18)10-17-14(19)12-4-2-3-5-13(12)16/h2-5,11H,6-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVATUBSVXHJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-bromobenzamido)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromobenzamide Group: The bromobenzamide group is introduced via a nucleophilic substitution reaction, where a bromobenzoyl chloride reacts with an amine group on the piperidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group on the piperidine ring with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-bromobenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The bromine atom in the bromobenzamide group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-((2-bromobenzamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((2-bromobenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromobenzamide group can interact with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 4-((2-bromobenzamido)methyl)piperidine-1-carboxylate, we compare it with tert-butyl 4-[[2-[(4-cyanophenyl)-[(3-methylimidazol-4-yl)methyl]amino]ethyl-(1-methylimidazol-4-yl)sulfonyl-amino]methyl]piperidine-1-carboxylate (hereafter referred to as Compound A), a structurally related piperidine derivative documented in the RCSB PDB ligand database . Key differences and similarities are outlined below:

Table 1: Structural and Physicochemical Comparison

Property This compound Compound A
Molecular Formula C₁₅H₁₉BrN₂O₃ C₂₉H₄₀N₈O₄S
Molecular Weight (g/mol) 367.23 596.74
Functional Groups - Methyl carboxylate
- 2-bromobenzamido-methyl
- tert-butyl carboxylate
- Cyanophenyl
- Imidazolyl sulfonamide
Halogen Content Bromine (1 atom) None
Nitrogen Atoms 2 8
Key Interactions Halogen bonding (Br), hydrogen bonding (amide, ester) Sulfonamide hydrogen bonding, π-π stacking (cyanophenyl/imidazole)

Key Observations :

Substituent Complexity :

  • The target compound has a simpler substituent profile, dominated by the 2-bromobenzamido group, whereas Compound A incorporates multiple heterocycles (imidazole) and a sulfonamide group. This complexity in Compound A likely enhances its binding versatility but increases synthetic difficulty .

Halogen vs. Sulfur Functionality: The bromine atom in the target compound provides distinct halogen-bonding capabilities, which are absent in Compound A.

Molecular Weight and Drug-Likeness :

  • The target compound’s lower molecular weight (~367 g/mol) aligns better with Lipinski’s "Rule of Five" for drug-likeness compared to Compound A (~597 g/mol), which exceeds typical thresholds for oral bioavailability .

Research Implications and Gaps

  • Synthetic Accessibility : The target compound’s simpler structure may offer easier synthesis and derivatization compared to Compound A.
  • Solubility and Stability: Comparative studies on logP, solubility, and metabolic stability are needed, as Compound A’s sulfonamide and cyanophenyl groups may confer superior pharmacokinetics despite its larger size .

Biological Activity

Methyl 4-((2-bromobenzamido)methyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a piperidine ring substituted with a bromobenzamide, which may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential application in medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C14H18BrN2O2
  • Molecular Weight : 328.21 g/mol
  • Structural Features :
    • A piperidine ring
    • A carboxylate group
    • A bromobenzamide substituent

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom may enhance its binding affinity due to increased lipophilicity, while the carboxylate group can participate in hydrogen bonding and ionic interactions.

Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antibiotics.

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies have shown that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Cell LineIC50 (µM)
HeLa15
MCF-720

These results indicate that this compound may inhibit tumor growth through apoptosis induction.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several piperidine derivatives, including this compound. The results demonstrated its effectiveness against resistant bacterial strains, highlighting its potential as a therapeutic agent against infections caused by multidrug-resistant bacteria.
  • Anticancer Research : Another study focused on the anticancer effects of this compound on breast cancer cells. The research indicated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing Methyl 4-((2-bromobenzamido)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between piperidine carboxylate intermediates and bromobenzamido precursors. For analogous piperidine derivatives, coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature have been effective, yielding 60-75% . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility.
  • Stoichiometry : A 1.2:1 molar ratio of acylating agent to piperidine base minimizes side reactions.
  • Purification : Gradient flash chromatography (ethyl acetate/hexane) resolves unreacted starting materials.

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

  • Methodological Answer :

  • HPLC : Use C18 columns with methanol/sodium acetate buffer (65:35 v/v, pH 4.6) to assess purity (>98%) and detect degradation products .
  • NMR : 1H/13C spectra confirm substituent positions (e.g., piperidine ring protons at δ 3.4–4.1 ppm, bromobenzamido carbonyl at ~168 ppm) .
  • HRMS : Accurately verifies molecular weight (e.g., [M+H]+ expected at 381.05 Da).

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal stress testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light exposure : Use ICH Q1B guidelines with UV-vis spectroscopy to detect photolytic byproducts.
  • Solution stability : Assess in DMSO or PBS (pH 7.4) over 72 hours using LC-MS .

Advanced Research Questions

Q. What strategies address discrepancies between in vitro and in vivo biological activity data?

  • Methodological Answer : Contradictions often stem from metabolic instability or poor bioavailability. Solutions include:

  • Prodrug design : Replace the methyl ester with tert-butyl or benzyl groups to enhance plasma half-life .
  • Isotopic labeling : Incorporate 14C at the piperidine ring to track metabolic pathways in vivo .
  • Physiologically relevant assays : Use 3D tumor spheroids or serum-containing media to mimic in vivo conditions .

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?

  • Methodological Answer : Systematic modifications and assays guide SAR:

  • Substituent variation : Replace the 2-bromo group with Cl, NO2, or CF3 to evaluate electronic effects on target binding .
  • Piperidine ring constraints : Introduce spirocyclic or bridged analogs to study conformational flexibility .
  • Bioisosteric replacement : Substitute the methyl ester with amides or carbamates to assess metabolic stability .

Q. What in silico approaches predict target engagement and off-target risks?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to screen against targets like PDEδ or PARP14, leveraging homology models from tert-butyl piperidine carboxylate studies .
  • Pharmacophore modeling : Align functional groups with known active sites (e.g., PARP14’s NAD+ binding pocket) to prioritize assays .
  • MD simulations : Run ≥100 ns simulations to evaluate binding site residency and conformational dynamics .

Q. How does the 2-bromobenzamido group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic effects : The electron-withdrawing bromine enhances electrophilicity at the carbonyl, facilitating Suzuki-Miyaura couplings (e.g., with arylboronic acids in Pd(PPh3)4/Na2CO3 systems) .
  • Steric hindrance : Ortho-substitution reduces yields in Buchwald-Hartwig aminations; use bulky ligands (XPhos) to mitigate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.